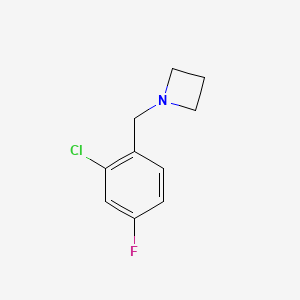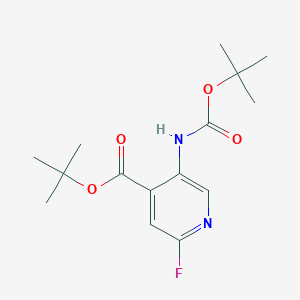
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is a chemical compound that features a tert-butyl ester and a tert-butoxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The tert-butoxycarbonyl (Boc) protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Deprotection Reactions: The free amine derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a prodrug, releasing the active compound upon enzymatic or chemical deprotection. The pathways involved typically include hydrolysis of the ester and Boc groups, leading to the formation of the active species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 5-amino-2-fluoroisonicotinate: Lacks the Boc protection on the amino group.
tert-Butyl 5-((tert-butoxycarbonyl)amino)isonicotinate: Lacks the fluorine atom.
Uniqueness
tert-Butyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is unique due to the presence of both the fluorine atom and the Boc-protected amino group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H21FN2O4 |
|---|---|
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
tert-butyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H21FN2O4/c1-14(2,3)21-12(19)9-7-11(16)17-8-10(9)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,18,20) |
InChI-Schlüssel |
JCLYYADYRYNXEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


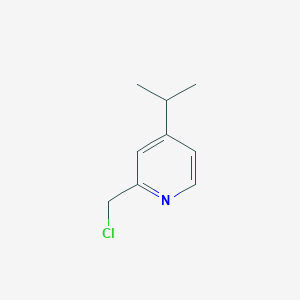
![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
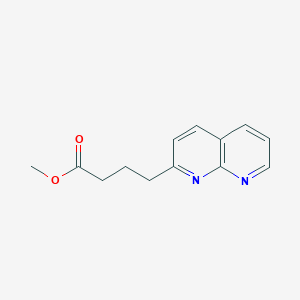
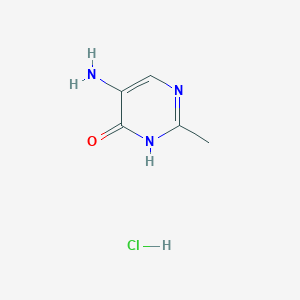
![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
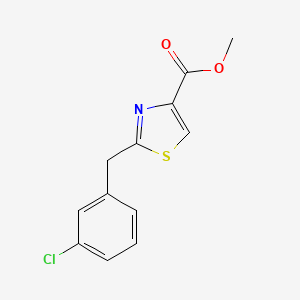

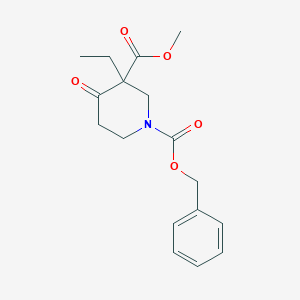
![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
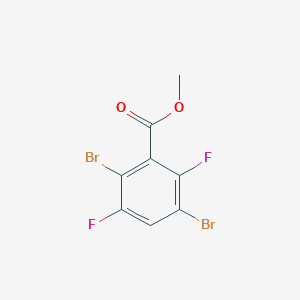
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
